11-Deazahomofolic acid
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Overview
Description
11-Deazahomofolic acid is an inhibitor of phosphoribosylglycinamide formyltransferase.
Scientific Research Applications
Fluorescent Probes in Enzymology
11-Deazahomofolic acid, as part of the 8-azapurines group, is significant in enzymological studies due to its fluorescence emission properties. These properties make it a valuable tool as a fluorescent probe in various biochemical processes, including enzymatic reactions involved in purine metabolism and RNA editing. It's extensively used in analytical and clinical applications, especially in cell homogenates (Wierzchowski, Antosiewicz, & Shugar, 2014).
Antitumor Agents
Deaza analogs of folic acid, which includes 11-Deazahomofolic acid, have shown promise as antitumor agents. These compounds target enzymes like dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT). Their effectiveness is also influenced by their ability to be transported into cells and converted to poly-L-gamma-glutamate forms (Kisliuk, 2003).
Hyaluronic Acid Derivatives
Minor chemical modifications of hyaluronic acid, like esterification, can lead to the production of polymers that have various applications in wound-covering, anti-adhesive devices, and tissue engineering. These innovations in medical and pharmaceutical fields underscore the importance of derivatives like 11-Deazahomofolic acid in developing new treatment methods and materials (Abatangelo et al., 2020).
Energy and Environment Research
In the broader context of energy and environment, studies have explored the application of methods like Data Envelopment Analysis (DEA) to assess sustainability and environmental impacts. This reflects the importance of research methodologies and tools, like those that might involve 11-Deazahomofolic acid, in addressing global challenges such as climate change and environmental pollution (Sueyoshi, Yuan, & Goto, 2017).
Enzyme Inhibition Study
Research into nitrogen heterocycles, including derivatives of 1-deazapurines, reveals the potential of these compounds in inhibiting various enzymes. This kind of research is essential for drug development against diseases associated with these enzymes, indicating the broader pharmacological relevance of 11-Deazahomofolic acid and its analogs (Ali et al., 2016).
Apoptosis in Leukemia Cells
Studies on 3-Deazaadenosine, a related compound, demonstrate its role in inducing apoptosis in leukemia cells. This highlights the potential therapeutic applications of deaza compounds in treating cancers and understanding the molecular mechanisms of cell death (Kim et al., 2000).
Anticancer and Antiviral Activity
The synthesis of bioisosteric deaza analogues of purine nucleosides, which include compounds like 11-Deazahomofolic acid, has shown significant anticancer and antiviral activities. These findings are crucial in the ongoing efforts to develop effective treatments for these diseases (Matyugina, Kochetkov, & Khandazhinskaya, 2021).
Radiotracer Synthesis
11-Deazahomofolic acid derivatives can be used in the synthesis of radiotracers, which are essential in medical imaging like Positron Emission Tomography (PET). This application demonstrates the versatility of these compounds in various scientific and medical fields (Allard et al., 2008).
properties
CAS RN |
119770-54-6 |
---|---|
Product Name |
11-Deazahomofolic acid |
Molecular Formula |
C21H22N6O6 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O6/c22-21-26-17-16(19(31)27-21)24-13(10-23-17)3-1-2-11-4-6-12(7-5-11)18(30)25-14(20(32)33)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,23,26,27,31)/t14-/m0/s1 |
InChI Key |
MJHZEXKOLNBMAE-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
11-Deazahomofolic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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